molecular formula C18H16ClN3O3S B2976800 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895480-22-5

3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2976800
CAS No.: 895480-22-5
M. Wt: 389.85
InChI Key: ADGXSTKRLDUANN-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-substituted propanamide derivatives featuring a 1,3,4-oxadiazole core. Synthesized via multistep protocols (e.g., Scheme 1 in and ), its structure includes a 4-chlorophenylsulfanyl moiety and a 3-methoxyphenyl-substituted oxadiazole ring. Key functional groups include the sulfonyl (-SO2) and methoxy (-OCH3) substituents, which influence electronic properties and molecular interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGXSTKRLDUANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride to yield the 1,3,4-oxadiazole ring.

  • Introduction of the Chlorophenyl Sulfanyl Group: : The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction. 4-chlorothiophenol can be reacted with a suitable alkylating agent to form the desired sulfanyl derivative.

  • Coupling of the Oxadiazole and Sulfanyl Derivatives: : The final step involves coupling the oxadiazole derivative with the chlorophenyl sulfanyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to biological targets, while the chlorophenyl and methoxyphenyl groups may enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs vary primarily in substituents on the phenyl rings and oxadiazole core. These modifications significantly impact physical properties such as melting points, solubility, and spectral characteristics.

Table 1: Comparison of Key Structural Analogs

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound R1: 4-Cl-C6H4; R2: 3-OCH3-C6H3 C18H15ClN3O3S 396.84 Not reported IR: ~1235 (C-O-C), 1516 (Ar C=C), 1563 (C=N)
8d (4-Methylphenyl analog) R1: 4-CH3-C6H4; R2: Thiazol-2-yl C15H14N4O2S2 354.43 135–136 1H-NMR: δ 7.65 (s, 1H, thiazole)
8h (3-Nitrophenyl analog) R1: 3-NO2-C6H4; R2: Thiazol-2-yl C15H13N5O4S2 407.43 158–159 IR: 1530 (NO2 asym. str.), 1345 (NO2 sym. str.)
7q (4-Ethoxyphenyl analog) R1: 4-OCH2CH3-C6H4 C24H27ClN4O5S2 551.06 70–72 IR: 1347 (-SO2), 1235 (C-O-C)
7k (2-Ethylphenyl analog) R1: 2-CH2CH3-C6H4 C24H27ClN4O4S2 535.00 66–68 13C-NMR: δ 44.2 (CH2-S), 168.5 (C=O)
8i (Indol-3-ylmethyl analog) R1: Indol-3-yl; R2: 4-Ethylphenyl C22H22N4O2S 406.50 130–132 EIMS: m/z 406 [M+]

Key Observations:

  • Substituent Effects on Melting Points: Nitro groups (e.g., 8h) and sulfonyl groups (e.g., 7q) increase melting points due to enhanced dipole interactions and molecular rigidity. Ethyl/methoxy substituents (e.g., 7k, target compound) reduce melting points by disrupting crystal packing .
  • Spectral Signatures: The IR absorption at ~1560 cm⁻¹ (C=N) and ~1240 cm⁻¹ (C-O-C) is consistent across oxadiazole derivatives. Nitro groups (8h) show distinct asymmetric/symmetric stretches at ~1530/1345 cm⁻¹ .

Biological Activity

The compound 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound targets key enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDAC). These enzymes are critical for DNA synthesis and regulation of gene expression in cancer cells .
  • In Vitro Studies : In vitro testing demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of less than 10 µM against colon cancer cells (HT29) for similar oxadiazole derivatives .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Bacterial Inhibition : The compound showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The effectiveness was assessed using standard broth microdilution methods to determine the minimum inhibitory concentration (MIC) .
  • Enzyme Inhibition : The compound exhibited notable urease inhibitory activity. Urease is an enzyme associated with various pathogenic bacteria; thus, inhibiting this enzyme could lead to potential therapeutic applications against infections caused by urease-producing bacteria .

Enzyme Inhibition Studies

In addition to its antimicrobial properties, the compound has demonstrated significant enzyme inhibition capabilities:

Enzyme IC50 Value (µM) Activity Level
Acetylcholinesterase2.14±0.003Strong
Urease0.63±0.001Highly active

These findings suggest that the compound could be developed into a therapeutic agent targeting neurological disorders and bacterial infections.

Case Studies

Several case studies have been conducted to explore the biological activities of similar compounds:

  • Anticancer Efficacy : A study involving a series of oxadiazole derivatives indicated that substituents like chlorophenyl and methoxy significantly enhance anticancer activity by improving binding affinity to target enzymes .
  • Antimicrobial Testing : Another investigation focused on synthesizing oxadiazole derivatives and assessing their antibacterial properties against multiple strains revealed that specific structural modifications could lead to enhanced activity against resistant bacterial strains .

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